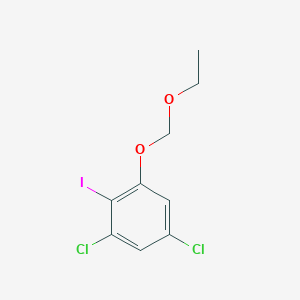

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene

説明

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene (CAS: 1093973-12-6) is a halogenated aromatic compound with the molecular formula C₈H₇Cl₂IO₂ and a molecular weight of 332.95 g/mol . Its structure features a benzene ring substituted with:

- Two chlorine atoms at positions 1 and 5,

- An iodine atom at position 2,

- An ethoxymethoxy group (-OCH₂OCH₂CH₃) at position 2.

This unique combination of electron-withdrawing halogens (Cl, I) and an electron-donating ethoxymethoxy group makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The ethoxymethoxy group enhances solubility in polar solvents, while the halogens enable reactivity in cross-coupling reactions .

特性

CAS番号 |

1028332-20-8 |

|---|---|

分子式 |

C9H9Cl2IO2 |

分子量 |

346.97 g/mol |

IUPAC名 |

1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene |

InChI |

InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3 |

InChIキー |

PCBJCXWCKDHXQC-UHFFFAOYSA-N |

正規SMILES |

CCOCOC1=C(C(=CC(=C1)Cl)Cl)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene typically involves the iodination of a precursor compound, such as 1,5-dichloro-3-(ethoxymethoxy)benzene. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethoxymethoxy group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated compounds or modified ethers.

科学的研究の応用

1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets.

類似化合物との比較

Key Observations :

- Molecular Weight : The target compound has a higher molecular weight than 1,4-Dichloro-2-iodobenzene and 1-Ethoxy-2-iodobenzene due to the ethoxymethoxy group.

- Substituent Effects: The ethoxymethoxy group (-OCH₂OCH₂CH₃) in the target compound increases steric hindrance and solubility in organic solvents compared to simpler alkoxy groups (e.g., ethoxy in 1-Ethoxy-2-iodobenzene) . meta-directing in electrophilic substitution) .

2.2 Chemical Reactivity

- However, the electron-withdrawing chlorine atoms in the target compound and 1,4-Dichloro-2-iodobenzene activate the ring for faster substitution compared to 1-Ethoxy-2-iodobenzene, where the ethoxy group is electron-donating .

- Stability : The long-chain dodecyloxy group in the compound from improves thermal stability but reduces reactivity compared to the target compound’s ethoxymethoxy group .

生物活性

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes findings on its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.

The compound primarily interacts with the NLRP3 inflammasome , a critical component of the immune response. Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18 . These cytokines play significant roles in various inflammatory diseases, including autoimmune disorders and neuroinflammation-related conditions .

NLRP3 Inflammasome Activation

The activation process involves two key steps:

- Priming Signal : Recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by Toll-like receptors (TLRs), leading to nuclear factor kappa B (NF-kB) activation.

- Oligomerization : Formation of the inflammasome complex through the interaction of NLRP3 with apoptosis-associated speck-like protein (ASC) and procaspase-1, resulting in the maturation and secretion of IL-1β and IL-18 .

Biological Activity Assays

Recent studies have evaluated the biological activity of 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene through various assays:

Case Study 1: Neuroinflammation

A study investigated the role of the NLRP3 inflammasome in neuroinflammatory diseases such as Alzheimer's disease. The administration of 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene was shown to modulate cytokine levels, potentially mitigating neuroinflammation .

Case Study 2: Autoimmune Disorders

Another research highlighted the compound's effect on rheumatoid arthritis models. The inhibition of IL-1β production correlated with reduced joint inflammation and damage, indicating a promising therapeutic avenue for autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。